molecular formula C17H19FN6O B13048565 Fotagliptin impurity 15

Fotagliptin impurity 15

カタログ番号: B13048565
分子量: 342.4 g/mol
InChIキー: YCOMFMHFYLUKAG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fotagliptin impurity 15 is a chemical compound associated with the synthesis and production of Fotagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. Impurities like this compound can arise during the manufacturing process and may affect the safety and efficacy of the final pharmaceutical product .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fotagliptin impurity 15 involves multiple steps, including the use of various reagents and catalysts. The specific synthetic route and reaction conditions can vary, but typically involve the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet production demands. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor and control the quality of the product .

化学反応の分析

Types of Reactions

Fotagliptin impurity 15 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines .

科学的研究の応用

Fotagliptin impurity 15 has several scientific research applications, including:

類似化合物との比較

Similar Compounds

  • Sitagliptin impurity A
  • Vildagliptin impurity V1
  • Alogliptin impurity A

Comparison

Fotagliptin impurity 15 is unique in its specific chemical structure and synthesis pathway. Compared to similar impurities from other DPP-4 inhibitors, it may exhibit different chemical reactivity and biological effects. For example, Sitagliptin impurity A and Vildagliptin impurity V1 have been studied for their cytotoxicity and oxidative stress effects, which may differ from those of this compound .

Conclusion

This compound is an important compound in the context of pharmaceutical synthesis and quality control. Understanding its preparation methods, chemical reactions, and scientific research applications is crucial for ensuring the safety and efficacy of Fotagliptin as a therapeutic agent.

特性

分子式

C17H19FN6O

分子量

342.4 g/mol

IUPAC名

4-fluoro-2-[[6-methyl-5-oxo-3-(piperidin-3-ylamino)-1,2,4-triazin-4-yl]methyl]benzonitrile

InChI

InChI=1S/C17H19FN6O/c1-11-16(25)24(10-13-7-14(18)5-4-12(13)8-19)17(23-22-11)21-15-3-2-6-20-9-15/h4-5,7,15,20H,2-3,6,9-10H2,1H3,(H,21,23)

InChIキー

YCOMFMHFYLUKAG-UHFFFAOYSA-N

正規SMILES

CC1=NN=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)NC3CCCNC3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。